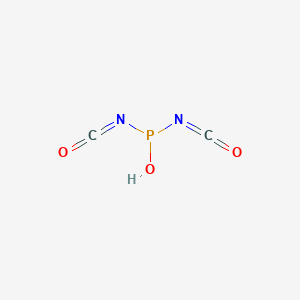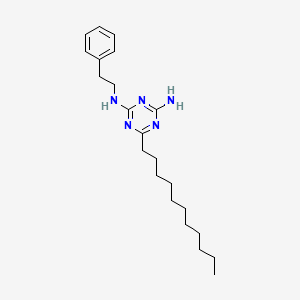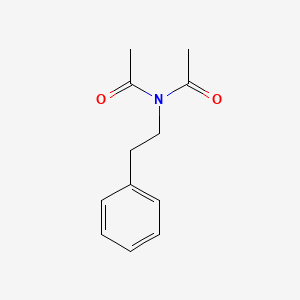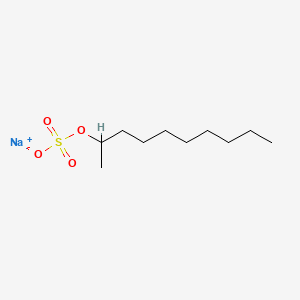![molecular formula C3H2Cl2F4O B14682622 2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane CAS No. 37031-38-2](/img/structure/B14682622.png)
2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane is a chemical compound with the molecular formula C3H2Cl2F4O It is a halogenated ether, characterized by the presence of chlorine and fluorine atoms attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with chlorofluoromethane in the presence of a base. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition of the reactants.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalyst: A base such as potassium carbonate or sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex halogenated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1,1,2-trifluoroethyl methyl ether
- 1-Chloro-1,2,2-trifluoro-2-methoxyethane
- 2-Chloro-1,1,2-trifluoro-1-methoxyethane
Uniqueness
2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. These properties include high reactivity and stability, making it valuable in various chemical reactions and applications.
Propiedades
Número CAS |
37031-38-2 |
|---|---|
Fórmula molecular |
C3H2Cl2F4O |
Peso molecular |
200.94 g/mol |
Nombre IUPAC |
2-chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane |
InChI |
InChI=1S/C3H2Cl2F4O/c4-1(6)3(8,9)10-2(5)7/h1-2H |
Clave InChI |
YTLXXJFDHBDYDC-UHFFFAOYSA-N |
SMILES canónico |
C(C(OC(F)Cl)(F)F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


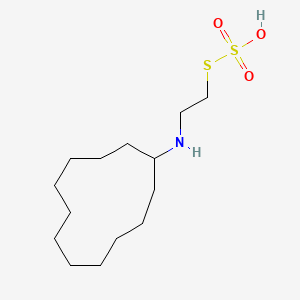
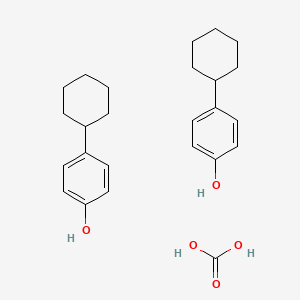
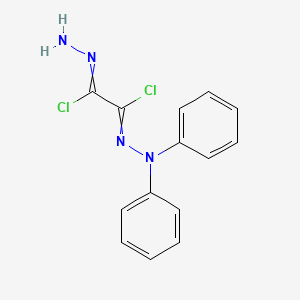


![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)

![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
